molecular formula C11H14BrNO2 B1526772 Tert-butyl 3-amino-4-bromobenzoate CAS No. 1249648-03-0

Tert-butyl 3-amino-4-bromobenzoate

Cat. No. B1526772
M. Wt: 272.14 g/mol
InChI Key: KPQQLTNLUIDWIF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-bromobenzoate is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a derivative of benzoic acid and can be used as a building block for the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of tert-butyl 3-amino-4-bromobenzoate and its derivatives can be achieved through a palladium-catalyzed reaction . This method provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-bromobenzoate is 1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Tert-butyl 3-amino-4-bromobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . It can also be used in the synthesis of tert-butyl 4-aminobenzoate N-substituted derivatives .


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-bromobenzoate is a powder at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Tetranuclear and Pentanuclear Compounds Synthesis

Tert-butyl 3-amino-4-bromobenzoate serves as a precursor in the synthesis of Schiff-base proligands, which are critical in the formation of rare-earth metal compounds with varied nuclearities. These compounds, such as {[Dy4(L)3(DBM)4][Et3NH]} and {[Dy5(μ3-OH)2(L)3(DBM)4(MeOH)4]·4(MeOH)}, exhibit unique arrangements of metal atoms and show potential in magnetic studies, indicating weak ferromagnetic and antiferromagnetic interactions. These interactions are pivotal for applications in magnetochemistry and the development of magnetic materials (Yadav et al., 2015).

Enantioselective Synthesis of Amino Acids

Tert-butyl 3-amino-4-bromobenzoate facilitates the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. These derivatives are synthesized through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, indicating its importance in synthesizing biologically relevant compounds (Arvanitis et al., 1998).

Antibacterial Activity

Hydrazide-hydrazones derived from tert-butyl 3-amino-4-bromobenzoate exhibit significant antibacterial activity, especially against Gram-positive bacteria like Bacillus spp. These compounds have shown superior bactericidal or bacteriostatic activity compared to common antibiotics, such as cefuroxime or ampicillin, highlighting their potential as novel antibacterial agents (Popiołek & Biernasiuk, 2016).

Luminescent Inorganic/Organic Molecular-Based Hybrids

Tert-butyl 3-amino-4-bromobenzoate is instrumental in the construction of luminescent molecular hybrids, such as Tb-TBBA-APMS, which exhibit strong luminescence. These hybrids show effective intramolecular energy transfer, making them useful in optoelectronic devices and sensors (Yan & Zhao, 2005).

Safety And Hazards

Tert-butyl 3-amino-4-bromobenzoate is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

properties

IUPAC Name

tert-butyl 3-amino-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQLTNLUIDWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-bromobenzoate

CAS RN

1249648-03-0
Record name tert-butyl 3-amino-4-bromobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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